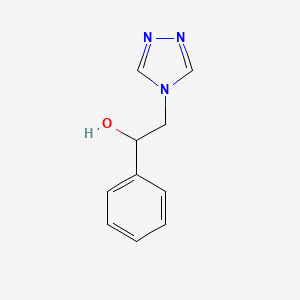![molecular formula C15H17N3O3S B7547155 methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of cancer and autoimmune diseases.
Mécanisme D'action
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate exerts its therapeutic effects by inhibiting the activity of various kinases involved in the progression of cancer and autoimmune diseases. It specifically targets BTK, FLT3, and JAK kinases, which play a critical role in the survival and proliferation of cancer and autoimmune cells. By inhibiting these kinases, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate blocks the signaling pathways that promote cell growth and survival, leading to the death of cancer and autoimmune cells.
Biochemical and Physiological Effects:
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been shown to exhibit potent inhibitory activity against BTK, FLT3, and JAK kinases, leading to the death of cancer and autoimmune cells. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote inflammation and autoimmunity. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity and has shown promising results in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has several advantages for lab experiments, including its potent inhibitory activity against BTK, FLT3, and JAK kinases, its ability to induce cell death in cancer and autoimmune cells, and its ability to modulate the immune system. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for research on methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate and to identify biomarkers that can predict its therapeutic efficacy. Overall, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has shown significant potential as a therapeutic agent for cancer and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate involves the reaction of N-(4-aminophenyl)carbamate with 2-thiopheneethylisocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of these diseases, including BTK, FLT3, and JAK. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-12-6-4-11(5-7-12)17-14(19)16-9-8-13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBBTKYGDKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
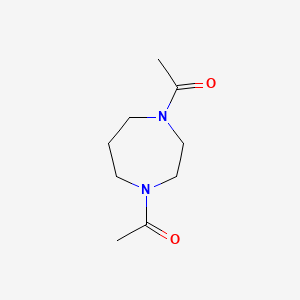
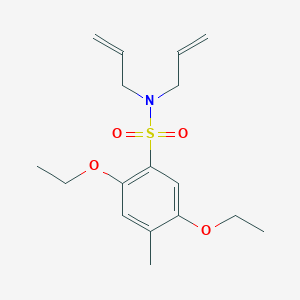
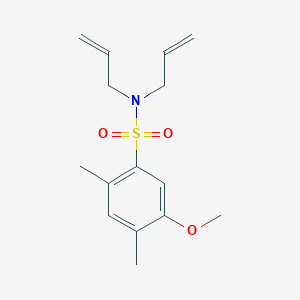
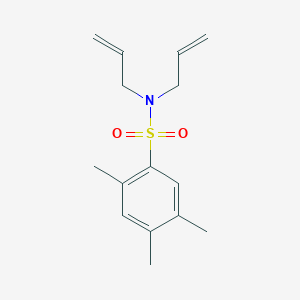
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
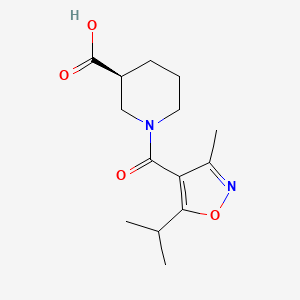
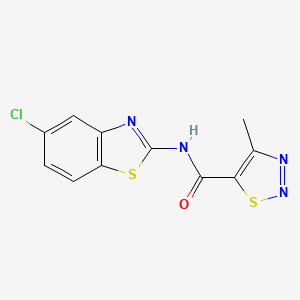
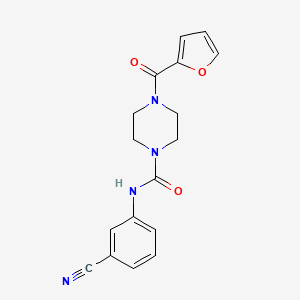
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
